molecular formula C9H7BrN2O B1448771 6-Bromo-2-methoxy-1,8-naphthyridine CAS No. 1246554-28-8

6-Bromo-2-methoxy-1,8-naphthyridine

Cat. No.: B1448771
CAS No.: 1246554-28-8
M. Wt: 239.07 g/mol
InChI Key: SDENQYQTQQVHFM-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-1,8-naphthyridine is a heterocyclic compound with the molecular formula C9H7BrN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-1,8-naphthyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-2-methoxy-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,8-naphthyridin-2-amine
  • 8-Bromo-2-methoxy-1,5-naphthyridine
  • 2-Methoxy-1,8-naphthyridine

Uniqueness

6-Bromo-2-methoxy-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives. Its bromine and methoxy substituents provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

6-bromo-2-methoxy-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-2-6-4-7(10)5-11-9(6)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDENQYQTQQVHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC=C(C=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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